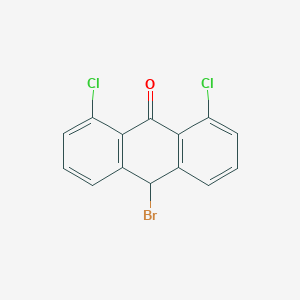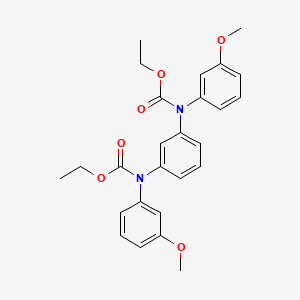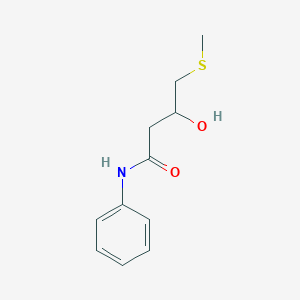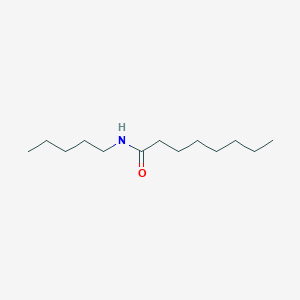
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- is a complex organic compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, aziridine, and nitrobenzene derivatives. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure conditions to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
化学反応の分析
Types of Reactions
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro groups can be oxidized to form different oxidation states.
Reduction: The nitro groups can be reduced to amines.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles (e.g., amines or thiols). The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups may yield corresponding amines, while substitution reactions may result in the replacement of aziridinyl groups with other functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- involves its interaction with specific molecular targets and pathways. The aziridinyl groups may interact with nucleophilic sites in biomolecules, leading to the formation of covalent bonds and subsequent biological effects. The nitro groups may also play a role in redox reactions, influencing the compound’s activity.
類似化合物との比較
Similar Compounds
Pyrimidine, 4,6-diamino-2-(4-methylnitrophenyl)-5-nitro-: Similar structure but with amino groups instead of aziridinyl groups.
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-chlorophenyl)-5-nitro-: Similar structure but with a chlorophenyl group instead of a methylnitrophenyl group.
Uniqueness
Pyrimidine, 4,6-bis(1-aziridinyl)-2-(4-methylnitrophenyl)-5-nitro- is unique due to the presence of both aziridinyl and nitro groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups may result in unique biological and chemical properties not observed in similar compounds.
特性
CAS番号 |
64315-08-8 |
|---|---|
分子式 |
C15H14N6O4 |
分子量 |
342.31 g/mol |
IUPAC名 |
4,6-bis(aziridin-1-yl)-2-(4-methyl-2-nitrophenyl)-5-nitropyrimidine |
InChI |
InChI=1S/C15H14N6O4/c1-9-2-3-10(11(8-9)20(22)23)13-16-14(18-4-5-18)12(21(24)25)15(17-13)19-6-7-19/h2-3,8H,4-7H2,1H3 |
InChIキー |
LQEGSTSQIUKEGA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C2=NC(=C(C(=N2)N3CC3)[N+](=O)[O-])N4CC4)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


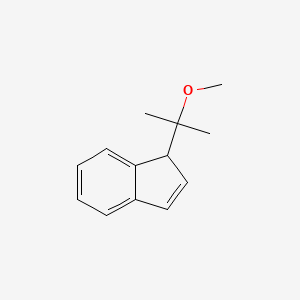
![Pyridinium, 3-(aminocarbonyl)-1-[(4-methoxyphenyl)methyl]-, chloride](/img/structure/B14490120.png)
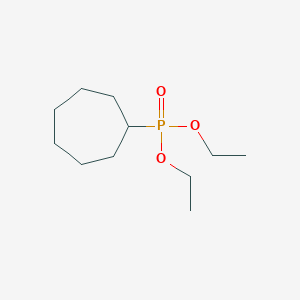
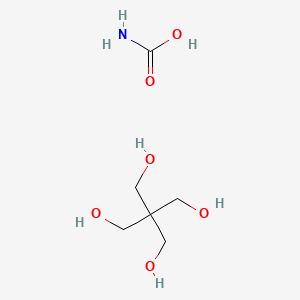
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)
![2-(Chloromethyl)-5-ethyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14490158.png)

